molecular formula C45H80N14O14 B12394425 Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2

Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2

Cat. No.: B12394425
M. Wt: 1041.2 g/mol
InChI Key: KQSPGYRFYJWWDH-HLVQZOMUSA-N
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Description

The compound Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2 is a synthetic peptide composed of twelve amino acids. This peptide sequence is derived from the extracellular matrix protein laminin, specifically from the Ile-Lys-Val-Ala-Val sequence, which is known for its cell adhesion properties . The peptide is often used in scientific research for its ability to support cell attachment, proliferation, and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and reducing human error. Additionally, high-performance liquid chromatography (HPLC) is used to purify the final product, ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols from disulfide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2: is unique due to its specific sequence derived from laminin, which provides optimal cell adhesion and proliferation properties. Its ability to support neural stem/progenitor cell growth and differentiation makes it particularly valuable in neural tissue engineering and regenerative medicine .

Properties

Molecular Formula

C45H80N14O14

Molecular Weight

1041.2 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C45H80N14O14/c1-9-24(6)37(58-33(63)21-51-40(68)30(19-34(64)65)55-42(70)27(53-26(8)60)14-10-12-16-46)45(73)59-36(23(4)5)44(72)56-29(18-31(48)61)39(67)50-20-32(62)57-35(22(2)3)43(71)54-28(15-11-13-17-47)41(69)52-25(7)38(49)66/h22-25,27-30,35-37H,9-21,46-47H2,1-8H3,(H2,48,61)(H2,49,66)(H,50,67)(H,51,68)(H,52,69)(H,53,60)(H,54,71)(H,55,70)(H,56,72)(H,57,62)(H,58,63)(H,59,73)(H,64,65)/t24-,25-,27-,28-,29-,30-,35-,36-,37-/m0/s1

InChI Key

KQSPGYRFYJWWDH-HLVQZOMUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C

Origin of Product

United States

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